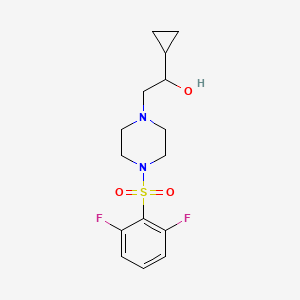![molecular formula C19H20ClN5O B2437738 N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1207037-85-1](/img/structure/B2437738.png)
N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action and biochemical effects.
Aplicaciones Científicas De Investigación
N-(3-fluorobenzyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
Kinase Inhibitor for Cancer Therapy: N-(3-fluorobenzyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea (let’s call it Compound B) acts as a kinase inhibitor. It specifically targets kinases involved in cancer cell signaling pathways. By blocking these kinases, Compound B disrupts cancer cell growth and survival. Clinical trials are underway to evaluate its efficacy in various cancer types.
Antifungal Agent: Compound B exhibits potent antifungal activity against both yeasts and molds. It interferes with fungal cell wall synthesis and disrupts membrane integrity. Researchers are exploring its use in treating invasive fungal infections, especially in immunocompromised patients.
Anti-Inflammatory and Analgesic Effects: Compound B modulates inflammatory responses by inhibiting specific enzymes. It also has mild analgesic properties. These dual effects make it a potential candidate for managing chronic pain associated with inflammatory conditions.
Applications in Organic Synthesis: Organic chemists appreciate Compound B’s versatile reactivity. Its indole ring undergoes various transformations, allowing for the synthesis of complex molecules. Researchers use it as a building block in the preparation of pharmaceutical intermediates and natural product derivatives.
Potential Antidepressant Activity: Compound B’s indole scaffold resembles serotonin, a neurotransmitter associated with mood regulation. Some studies suggest that it may have antidepressant effects by modulating serotonin receptors. However, further research is needed to confirm this potential application.
Herbicidal Properties: Researchers have explored Compound B’s herbicidal activity. It inhibits specific plant enzymes involved in photosynthesis and growth. Its selectivity toward weeds makes it a candidate for developing environmentally friendly herbicides.
These compounds offer exciting possibilities across diverse fields, from medicine to materials science. Keep in mind that ongoing research may uncover additional applications, further expanding our understanding of their potential. 🌟
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(3-methylbutyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-13(2)9-11-22-19(26)17-18(14-4-3-10-21-12-14)25(24-23-17)16-7-5-15(20)6-8-16/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPLNOLPGLKEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(3-methylbutyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole](/img/structure/B2437659.png)
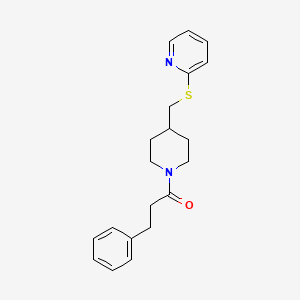
![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)
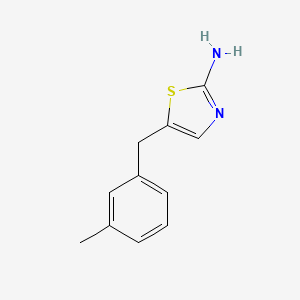
![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)
![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)
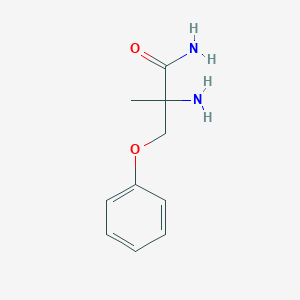
![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)
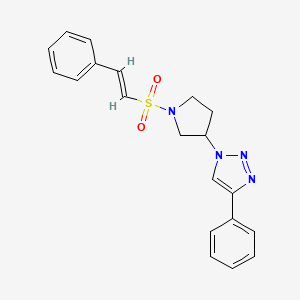
![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate](/img/structure/B2437675.png)
